molecular formula C11H15ClN2O B3148470 N-(pyrrolidin-3-yl)benzamide hydrochloride CAS No. 64724-94-3

N-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B3148470
CAS No.: 64724-94-3
M. Wt: 226.7 g/mol
InChI Key: XDALBRBPLAEAPK-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)benzamide hydrochloride: is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol . It is a hydrochloride salt form of N-(pyrrolidin-3-yl)benzamide, which is characterized by a pyrrolidine ring attached to a benzamide moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(pyrrolidin-3-yl)benzamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate enzyme inhibition and receptor binding .

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to modulate biological pathways. Research is ongoing to determine its efficacy as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(pyrrolidin-3-yl)benzamide
  • N-(pyrrolidin-2-yl)benzamide
  • N-(pyrrolidin-4-yl)benzamide

Comparison: N-(pyrrolidin-3-yl)benzamide hydrochloride is unique due to the position of the pyrrolidine ring attachment, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets .

Biological Activity

N-(pyrrolidin-3-yl)benzamide hydrochloride is a synthetic compound with a unique structure that includes a pyrrolidine ring attached to a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting pharmacological effects relevant to neurological disorders.

  • Molecular Formula : C11_{11}H14_{14}ClN2_2O
  • Molar Mass : Approximately 226.70 g/mol

The synthesis of this compound typically involves several steps, which can vary based on desired purity and yield requirements .

This compound interacts with specific molecular targets, primarily through its binding to serotonin receptors (5-HT) and noradrenaline transporters. This interaction suggests its potential application in treating mood disorders such as depression and anxiety. The compound's mechanism involves modulation of neurotransmitter levels, influencing various physiological processes including mood regulation and cognitive function.

Biological Activities

  • Neurotransmitter Modulation :
    • Serotonin Receptors : The compound exhibits significant activity as a modulator of serotonin receptors, which are crucial in mood regulation. It has been shown to increase serotonin levels and enhance serotonergic signaling pathways.
    • Noradrenaline Transporters : this compound also acts as a noradrenaline reuptake inhibitor (NRI), increasing noradrenaline levels significantly in vivo, which is beneficial for conditions like stress urinary incontinence .
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may possess neuroprotective properties, suggesting its relevance in neurological research aimed at conditions like Alzheimer’s disease .
  • Pharmacological Effects :
    • The compound has demonstrated a range of pharmacological effects, including potential applications in treating psychiatric disorders due to its dual action on serotonin and noradrenaline systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin ModulationIncreases serotonin levels; potential antidepressant effects
Noradrenaline Reuptake InhibitionSignificant increase in noradrenaline levels; potential for treating mood disorders
Neuroprotective EffectsPotential protective effects against neurodegeneration

Case Study: Neurotransmitter Regulation

A study evaluated the efficacy of this compound in a rat model of stress urinary incontinence. The results showed that the compound significantly increased urethral tone at plasma concentrations consistent with its primary pharmacology, indicating its therapeutic potential for related disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives of N-(pyrrolidin-3-yl)benzamide has revealed that specific substitutions on the phenyl ring can enhance its activity as a dual serotonin and noradrenaline reuptake inhibitor (SNRI). For instance, modifications at the 2-position of the phenyl ring have been associated with improved selectivity and potency against monoamine transporters .

Properties

IUPAC Name

N-pyrrolidin-3-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10;/h1-5,10,12H,6-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDALBRBPLAEAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64724-94-3
Record name N-(pyrrolidin-3-yl)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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